Benzimidazole, 4-bromo-5-methyl-2-(trifluoromethyl)-
CAS No.: 89427-04-3
Cat. No.: VC18445910
Molecular Formula: C9H6BrF3N2
Molecular Weight: 279.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89427-04-3 |
|---|---|
| Molecular Formula | C9H6BrF3N2 |
| Molecular Weight | 279.06 g/mol |
| IUPAC Name | 4-bromo-5-methyl-2-(trifluoromethyl)-1H-benzimidazole |
| Standard InChI | InChI=1S/C9H6BrF3N2/c1-4-2-3-5-7(6(4)10)15-8(14-5)9(11,12)13/h2-3H,1H3,(H,14,15) |
| Standard InChI Key | HXJCFALYERVBLM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=C(C=C1)NC(=N2)C(F)(F)F)Br |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound features a benzimidazole core – a fusion of benzene and imidazole rings – with three distinct substituents:
-
Bromine at the 4-position, introducing steric bulk and polarizability.
-
Methyl group at the 5-position, enhancing hydrophobic interactions.
-
Trifluoromethyl group at the 2-position, providing strong electron-withdrawing effects and metabolic resistance.
This substitution pattern creates a dipole moment (estimated 2.1 D) that facilitates binding to charged protein pockets while maintaining membrane permeability.
Physicochemical Profile
Key properties derived from experimental and computational analyses :
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆BrF₃N₂ |
| Molecular Weight | 279.06 g/mol |
| LogP (Octanol-Water) | 3.3 (Predicted) |
| Topological Polar Surface Area | 28.7 Ų |
| Aqueous Solubility | 0.0832 mg/mL (ESOL Model) |
| Melting Point | 189–192°C (Experimental) |
The trifluoromethyl group elevates lipophilicity (LogP >3), enabling blood-brain barrier penetration, while the bromine atom contributes to halogen bonding capabilities critical for target engagement .
Synthetic Methodologies
Core Ring Formation
The benzimidazole nucleus is typically constructed via cyclocondensation of 1,2-diaminobenzene derivatives with carbonyl equivalents. A patented approach outlines a scalable route applicable to brominated analogs:
-
Cyclization: React 4-bromo-5-methyl-1,2-diaminobenzene with trifluoroacetic anhydride under inert atmosphere at 80°C for 12 hours.
-
Bromination: Treat intermediate with POBr₃ in ethyl acetate at reflux (110°C) to install the 2-trifluoromethyl group.
-
Purification: Crystallization from ethyl acetate/hexane yields 76% pure product .
Reaction Optimization
Critical parameters influencing yield and purity:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent System | Ethyl acetate/THF (3:1) | +18% Yield |
| Temperature | 110°C (Reflux) | Prevents dimerization |
| Catalyst | DMAP (5 mol%) | Accelerates cyclization |
Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes with comparable yields (72%) .
Biological Activity and Mechanism
Enzyme Inhibition Profiling
In vitro assays demonstrate potent inhibition of:
-
Human Topoisomerase IIα (IC₅₀ = 0.42 μM): The bromine atom interacts with Asn91 and Asp94 residues in the ATP-binding pocket.
-
SARS-CoV-2 Main Protease (IC₅₀ = 1.8 μM): Trifluoromethyl group stabilizes hydrophobic interactions with Pro168 and Gln189 .
Antimicrobial Efficacy
Against multidrug-resistant pathogens:
| Organism | MIC (μg/mL) | Comparison (Ciprofloxacin) |
|---|---|---|
| MRSA (ATCC 43300) | 2.1 | 4.5 |
| Pseudomonas aeruginosa | 8.3 | >16 |
| Candida auris | 4.7 | Fluconazole >64 |
The methyl group enhances membrane penetration in Gram-positive bacteria, while the bromine disrupts DNA gyrase activity.
Pharmacokinetic and Toxicological Profile
ADMET Predictions
Computational models using QikProp :
| Parameter | Value | Implication |
|---|---|---|
| Caco-2 Permeability | 28.7 nm/s | High oral absorption |
| Plasma Protein Binding | 89.2% | Extended half-life |
| CYP3A4 Inhibition | IC₅₀ >50 μM | Low drug-drug interaction risk |
| hERG Inhibition | pIC₅₀ = 4.1 | Moderate cardiac safety |
In Vivo Toxicity
Rodent studies (28-day repeat dose):
-
NOAEL: 50 mg/kg/day
-
Target Organs: Liver (mild hepatocyte vacuolation at 150 mg/kg)
-
Genotoxicity: Negative in Ames test and micronucleus assay.
Industrial and Research Applications
Pharmaceutical Development
-
Oncology: Phase I trials as a TOP2 inhibitor in solid tumors (NCT05432892).
-
Antivirals: Lead optimization against Nipah virus glycoprotein (EC₅₀ = 0.87 μM).
Material Science Applications
-
OLED Emitters: Exhibits blue fluorescence (λmax = 452 nm) with quantum yield Φ = 0.63.
-
Coordination Chemistry: Forms stable complexes with Pd(II) (Kd = 1.2×10⁻⁹ M) for catalytic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume